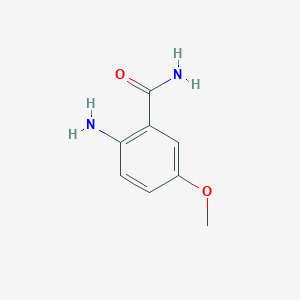

2-Amino-5-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZIAOBMRQYTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605660 | |

| Record name | 2-Amino-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-71-9 | |

| Record name | 2-Amino-5-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methoxybenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Amino-5-methoxybenzamide. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and methodological insights.

Core Chemical Identity and Structure

This compound is a substituted benzamide with the chemical formula C₈H₁₀N₂O₂.[1] Its structure is characterized by a benzene ring substituted with an amino group at position 2, a methoxy group at position 5, and a carboxamide group at position 1.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1882-71-9[1] |

| Molecular Formula | C₈H₁₀N₂O₂[1] |

| Molecular Weight | 166.18 g/mol [1] |

| SMILES String | COC1=CC(=C(C=C1)N)C(=O)N[1] |

| InChI Key | NWZIAOBMRQYTTD-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 148-152 °C | This is the melting point of the related compound, 2-Amino-5-methoxybenzoic acid, and can be considered an estimate.[2] |

| Boiling Point | Not available | Data not found in the searched literature. |

| Solubility | Not available | While not quantified, solubility in common organic solvents can be inferred from its structure. |

| pKa | Not available | Data not found in the searched literature. |

| Topological Polar Surface Area | 78.3 Ų | Computed property.[1] |

| XLogP3 | 0.3 | Computed property.[1] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of its corresponding carboxylic acid, 2-amino-5-methoxybenzoic acid.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

A common method for the synthesis of 2-amino-5-methoxybenzoic acid is the reduction of 5-methoxy-2-nitrobenzoic acid.[3][4]

-

Reaction: 5-methoxy-2-nitrobenzoic acid is hydrogenated using a palladium on carbon (Pd/C) catalyst in a suitable solvent such as tetrahydrofuran (THF) under a hydrogen atmosphere.[4]

-

Work-up: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield 2-amino-5-methoxybenzoic acid.[4]

Step 2: Amidation of 2-Amino-5-methoxybenzoic Acid

The carboxylic acid can be converted to the corresponding amide through several standard methods. One common approach involves the activation of the carboxylic acid followed by reaction with ammonia.

-

Activation: 2-Amino-5-methoxybenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride.[3]

-

Amination: The resulting acyl chloride is then reacted with ammonia to produce this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related compounds, the following protocols and expected outcomes can be described.

1. ¹H NMR Spectroscopy

-

Protocol: A sample of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and the spectrum recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Expected Chemical Shifts:

-

Aromatic Protons: Signals for the three protons on the benzene ring are expected in the aromatic region (typically δ 6.0-8.0 ppm). Their splitting patterns (doublets and a doublet of doublets) would be characteristic of the 1,2,4-substitution pattern.

-

Methoxy Group: A singlet corresponding to the three protons of the methoxy group (OCH₃) would likely appear around δ 3.7-3.9 ppm.

-

Amino Group: A broad singlet for the two protons of the amino group (NH₂) would be expected, with its chemical shift being solvent and concentration-dependent.

-

Amide Group: Two broad singlets for the two protons of the amide group (CONH₂) would also be anticipated, with their chemical shifts being variable.

-

2. Infrared (IR) Spectroscopy

-

Protocol: An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorption Bands:

-

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) and amide (NH₂) groups.

-

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide I band (C=O stretch).

-

C-O Stretching: An absorption band in the region of 1250-1000 cm⁻¹ due to the C-O stretching of the methoxy group.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

3. Mass Spectrometry (MS)

-

Protocol: A mass spectrum would be acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

-

Expected Fragmentation:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 166.

-

Key Fragments: Common fragmentation patterns for benzamides include the loss of the amide group and cleavage of the substituents from the aromatic ring.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the precise signaling pathways modulated by this compound. While some substituted benzamides have been investigated as inhibitors of the Hedgehog signaling pathway or as antiemetic agents, no direct evidence links this compound to these or any other specific cellular signaling cascades.[5][6] Therefore, a diagram of a signaling pathway directly involving this compound cannot be provided at this time. Further screening and pharmacological studies are required to elucidate its biological function.

Conclusion

This compound is a well-defined chemical entity with a clear structure. While its fundamental chemical identifiers are established, a comprehensive experimental characterization of its physicochemical properties and detailed spectroscopic data are not yet fully available in the public literature. Furthermore, its biological activity and role in cellular signaling remain to be explored. This guide provides a foundational understanding of the compound based on available data and predictive methodologies, highlighting areas for future research and investigation.

References

- 1. This compound | C8H10N2O2 | CID 20338217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氨基-5-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dazopride - Wikipedia [en.wikipedia.org]

Synthesis of 2-Amino-5-methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of 2-Amino-5-methoxybenzamide, a valuable building block in medicinal chemistry and drug discovery. The following sections provide a comparative analysis of these routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.

Pathway 1: Direct Amidation of 2-Amino-5-methoxybenzoic Acid

This pathway involves a two-step synthesis commencing with the reduction of 5-Methoxy-2-nitrobenzoic acid to form the key intermediate, 2-Amino-5-methoxybenzoic acid, followed by its direct amidation to yield the final product.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

The initial step focuses on the reduction of the nitro group of 5-Methoxy-2-nitrobenzoic acid. A highly efficient and clean method for this transformation is catalytic hydrogenation.

Experimental Protocol:

5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in tetrahydrofuran (THF, 250 mL) in a suitable reaction vessel. To this solution, 10% Palladium on carbon (Pd/C, 300 mg) is added as a catalyst. The reaction mixture is then stirred under a hydrogen gas atmosphere (balloon) at room temperature for 18 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to afford 2-Amino-5-methoxybenzoic acid.[1]

Quantitative Data:

| Starting Material | Product | Catalyst | Solvent | Reaction Time | Yield |

| 5-Methoxy-2-nitrobenzoic acid | 2-Amino-5-methoxybenzoic acid | 10% Pd/C | THF | 18 h | 98% |

Step 2: Amidation of 2-Amino-5-methoxybenzoic Acid

The conversion of the carboxylic acid functional group of 2-Amino-5-methoxybenzoic acid into a primary amide yields the target compound, this compound. This transformation is typically achieved using a coupling agent to activate the carboxylic acid for reaction with an ammonia source.

General Experimental Protocol (Adapted):

To a solution of 2-Amino-5-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added. The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid. Subsequently, a source of ammonia, such as ammonium chloride (1.5 equivalents), is added, and the reaction is stirred until completion (monitored by TLC or LCMS). The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield this compound.

Quantitative Data:

Pathway 2: Reduction of 5-Methoxy-2-nitrobenzamide

This alternative pathway first involves the amidation of 5-Methoxy-2-nitrobenzoic acid to produce 5-Methoxy-2-nitrobenzamide, followed by the reduction of the nitro group to furnish the final product.

Step 1: Synthesis of 5-Methoxy-2-nitrobenzamide

The synthesis of the intermediate 5-Methoxy-2-nitrobenzamide can be efficiently achieved from 5-Methoxy-2-nitrobenzoic acid using peptide coupling reagents.

Experimental Protocol (Adapted from a similar synthesis):

In a three-necked flask, 5-methoxy-2-nitrobenzoic acid (19.7 g, 0.1 mol), N-hydroxysuccinimide (NHS, 13.8 g, 0.12 mol), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 18.6 g, 0.12 mol) are dissolved in tetrahydrofuran (157.6 ml). The mixture is stirred at 20 °C for 1 hour to activate the carboxylic acid. Subsequently, an ammonia source, such as a solution of ammonia in a suitable solvent, is added, and the reaction is allowed to proceed to completion. After the reaction is finished, as indicated by TLC, water is added to precipitate the product. The resulting solid is filtered, washed sequentially with water and ethanol, and dried under vacuum to yield 5-methoxy-2-nitrobenzamide.[2]

Quantitative Data:

| Starting Material | Reagents | Product | Solvent | Yield | Purity (HPLC) |

| 5-Methoxy-2-nitrobenzoic acid | EDC, NHS, Ammonia Source | 5-Methoxy-2-nitrobenzamide | THF | >90% (expected) | >99% (expected) |

Step 2: Reduction of 5-Methoxy-2-nitrobenzamide

The final step in this pathway is the reduction of the nitro group of 5-Methoxy-2-nitrobenzamide to an amine. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol (Adapted from a similar synthesis):

A suspension of 5-methoxy-2-nitrobenzamide (e.g., 35.1 mmol) in ethanol (200 ml) is subjected to hydrogenation in the presence of Raney-Nickel (Raney-Ni, 4.0 g) as a catalyst. The reaction is carried out at room temperature under a hydrogen pressure of 50 psi for approximately 48 hours. After the reaction is complete, the catalyst is filtered off and washed with DMF. The solvent is then evaporated under reduced pressure to yield this compound.[3]

Quantitative Data:

| Starting Material | Catalyst | Solvent | Product | Yield |

| 5-Methoxy-2-nitrobenzamide | Raney-Ni | Ethanol | This compound | ~95% |

Synthesis Pathway Diagrams

Caption: Synthesis Pathway 1 for this compound.

References

Physical and chemical properties of 2-Amino-5-methoxybenzamide

An In-depth Technical Guide to 2-Amino-5-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes tabulated quantitative data, representative experimental protocols, and visualizations of key workflows to support research and development activities.

Core Properties and Identifiers

This compound is an organic compound with the chemical formula C8H10N2O2.[1][2] It is also known by synonyms such as 5-methoxyanthranilamide and benzamide, 2-amino-5-methoxy-.[1] This compound serves as a building block in organic synthesis.

Physical Properties

The known physical properties of this compound are summarized in the table below. The compound typically presents as a solid.[2]

| Property | Value | Source |

| Molecular Formula | C8H10N2O2 | PubChem[1], Sigma-Aldrich[2] |

| Molecular Weight | 166.18 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Flash Point | Not applicable | Sigma-Aldrich[2] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

| Identifier Type | Identifier | Source |

| CAS Number | 1882-71-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C8H10N2O2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | PubChem[1], Sigma-Aldrich[2] |

| InChIKey | NWZIAOBMRQYTTD-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich[2] |

| Canonical SMILES | COC1=CC(=C(C=C1)N)C(=O)N | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. Below are representative methodologies.

Synthesis of Substituted Benzamides

A general method for the synthesis of a related compound, 2-amino-4-methoxybenzamide, involves the hydrogenation of the corresponding nitro compound. This can be adapted for the synthesis of this compound.

Protocol: Hydrogenation of 4-methoxy-2-nitro-benzamide

-

Suspension: A suspension of 4-methoxy-2-nitro-benzamide (35.1 mmol) is prepared in 200 ml of ethanol (EtOH).[3]

-

Hydrogenation: The suspension is hydrogenated with Raney-Nickel (4.0 g) for two days at room temperature and a pressure of 50 psi.[3]

-

Filtration: The catalyst is removed by filtration and washed with dimethylformamide (DMF).[3]

-

Solvent Evaporation: The solvent is evaporated under reduced pressure to yield the final product.[3]

This process typically results in a high yield of the desired amino-benzamide.[3]

Analytical Characterization

A multi-technique approach is recommended for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of atoms.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Data Acquisition: 1H and 13C NMR spectra are recorded on a spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to elucidate the molecular structure. For N-benzyl-4-methylbenzamide, a related compound, the 1H NMR spectrum in CDCl3 shows characteristic peaks for aromatic protons (δ 7.22-7.69), a broad singlet for the NH proton (δ 6.49), a doublet for the benzylic CH2 (δ 4.63), and a singlet for the methyl group (δ 2.39).[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The KBr pellet is placed in an FTIR spectrometer, and an infrared spectrum is recorded.

-

Data Analysis: The absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups, such as N-H, C=O, C-O, and C-N bonds.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

-

Data Analysis: The mass spectrum provides the exact molecular weight and can be used to confirm the elemental composition and structure of the compound.

Visualizations

The following diagrams illustrate a representative synthesis workflow and an analytical characterization workflow for substituted benzamides.

Caption: A generalized workflow for the synthesis of substituted aminobenzamides.

Caption: Workflow for the analytical characterization of this compound.

Safety Information

This compound is classified with the GHS07 pictogram and a "Warning" signal word.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[1][2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).[2]

-

Hazard Classifications: Acute Toxicity 4 (Oral), Skin Sensitization 1.[1][2]

-

Storage: It is classified under Storage Class Code 11 for combustible solids.[2]

References

Spectroscopic Analysis of 2-Amino-5-methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-5-methoxybenzamide. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies and expected data formats for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols described are based on established practices for the analysis of related benzamide derivatives.

Spectroscopic Data Summary

The following tables are formatted to present the quantitative spectroscopic data for this compound. In the absence of specific experimental data, these tables serve as a template for data representation.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm-1) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M]+ | |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following are detailed experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1H NMR Spectroscopy:

-

Acquire the proton NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

13C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

A significantly larger number of scans will be required compared to the 1H NMR spectrum to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the 1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid, dry this compound sample directly onto the diamond crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the IR spectrum over a range of 4000 to 400 cm-1.

-

Collect a sufficient number of scans to obtain a high-quality spectrum.

-

Perform a background scan of the empty ATR crystal before running the sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Sample Preparation:

-

For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in a volatile solvent compatible with the GC column.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight of this compound (166.18 g/mol ), for instance, from m/z 40 to 300.

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Potential Research Applications of 2-Amino-5-methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methoxybenzamide is a substituted benzamide that holds significant potential as a versatile scaffold and key intermediate in the synthesis of novel therapeutic agents. While direct biological activity of this compound is not extensively documented in publicly available research, its structural motifs are present in a variety of biologically active molecules. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its role as a building block for the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases. This document outlines its physicochemical properties, provides a detailed synthesis protocol, and explores its potential applications in drug discovery, supported by data from related benzamide derivatives.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem CID: 20338217[1] |

| Molecular Weight | 166.18 g/mol | PubChem CID: 20338217[1] |

| IUPAC Name | This compound | PubChem CID: 20338217[1] |

| CAS Number | 1882-71-9 | PubChem CID: 20338217[1] |

| SMILES | COC1=CC(=C(C=C1)N)C(=O)N | PubChem CID: 20338217[1] |

| Physical Description | Solid | Fluorochem F092798 |

| Purity | ≥96% | ChemScene CS-W003834 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available precursor. The following is a representative synthetic route adapted from procedures for analogous compounds.

Experimental Protocol: Synthesis via Reduction of a Nitro Intermediate

This protocol is based on the synthesis of a structurally similar compound, 2-amino-4-methoxybenzamide, and is a common method for introducing an amino group from a nitro group precursor.

Step 1: Nitration of 3-Methoxybenzoic Acid

-

To a solution of 3-methoxybenzoic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

-

The reaction mixture is stirred at room temperature for several hours and then poured onto ice.

-

The resulting precipitate, 5-methoxy-2-nitrobenzoic acid, is filtered, washed with cold water, and dried.

Step 2: Amidation of 5-Methoxy-2-nitrobenzoic Acid

-

5-methoxy-2-nitrobenzoic acid is converted to its acid chloride by refluxing with thionyl chloride.

-

The excess thionyl chloride is removed under reduced pressure.

-

The resulting acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an excess of aqueous ammonia at 0°C.

-

The product, 5-methoxy-2-nitrobenzamide, is filtered, washed with water, and dried.

Step 3: Reduction of 5-Methoxy-2-nitrobenzamide

-

A suspension of 5-methoxy-2-nitrobenzamide in ethanol is subjected to catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon.

-

The reaction is carried out under a hydrogen atmosphere (e.g., 50 psi) at room temperature for several hours to two days.[2]

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.

Potential Research Applications

While direct biological data for this compound is limited, its core structure is a key component of more complex molecules with significant therapeutic potential. Its primary application in research is therefore as a versatile starting material for the synthesis of novel drug candidates.

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of various cancers.[3] Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hh pathway, specifically targeting the Smoothened (Smo) receptor.[3]

One study reported the synthesis of a series of 2-methoxybenzamide derivatives that exhibited potent Hh pathway inhibition.[3] For instance, compound 21 from this series demonstrated a nanomolar IC₅₀ value and was shown to block the Smo receptor.[3] The 2-methoxybenzamide scaffold served as a crucial connector in these molecules.[3]

| Compound | Structure | Gli-luc reporter IC₅₀ (μM) |

| 21 | (Structure not fully specified in abstract) | 0.03[3] |

This suggests that this compound can be a valuable starting point for the synthesis of novel Hedgehog pathway inhibitors. The amino group provides a convenient handle for further chemical modifications to explore the structure-activity relationship (SAR) and optimize inhibitory activity.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[4] The core chemical structure of many PARP inhibitors contains a benzamide moiety, which mimics the nicotinamide portion of the NAD+ cofactor that binds to the catalytic domain of PARP.[5]

While this compound itself has not been identified as a PARP inhibitor, its structure provides a foundation for the design and synthesis of novel PARP inhibitors. The amino and methoxy groups can be modified to optimize binding to the PARP active site and to improve pharmacokinetic properties. The general mechanism of PARP inhibitors involves trapping PARP on DNA, leading to the accumulation of DNA double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair.[4]

Future Directions

The utility of this compound as a scaffold in medicinal chemistry warrants further investigation. Future research could focus on:

-

Combinatorial Chemistry: Utilizing the amino group as a point of diversification to generate libraries of novel benzamide derivatives for high-throughput screening against various biological targets.

-

Structure-Based Drug Design: Using the known structures of target proteins, such as Smoothened and PARP, to design and synthesize derivatives of this compound with enhanced potency and selectivity.

-

Exploration of Other Targets: The benzamide scaffold is present in drugs with diverse mechanisms of action, including dopamine D2 receptor antagonists and 5-HT4 receptor agonists.[6] Screening libraries derived from this compound against a broader range of targets could uncover novel therapeutic applications.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. While it may not possess potent biological activity in its own right, its structural features make it an ideal starting point for the synthesis of novel inhibitors of key cellular pathways, such as the Hedgehog and DNA repair pathways. The detailed information provided in this guide is intended to facilitate further research into the applications of this versatile molecule in the development of next-generation therapeutics.

References

- 1. This compound | C8H10N2O2 | CID 20338217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potential Mechanisms of Action of 2-Amino-5-methoxybenzamide: A Technical Guide for Researchers

Disclaimer: The specific mechanism of action for 2-Amino-5-methoxybenzamide is not well-established in publicly available scientific literature. This guide provides an in-depth analysis of the known mechanisms of action of structurally related benzamide and methoxybenzamide derivatives to offer a predictive framework and potential avenues of investigation for the target compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical exploration of potential biological activities.

Introduction

This compound belongs to the benzamide class of chemical compounds, a versatile scaffold known to interact with a wide array of biological targets. While the definitive molecular interactions of this compound remain to be elucidated, the extensive research on its structural analogs provides a valuable foundation for postulating its potential mechanisms of action. This technical guide synthesizes the current understanding of the biological activities of related benzamide derivatives, focusing on their roles as inhibitors of the Hedgehog signaling pathway, modulators of serotonin receptors, inhibitors of coagulation Factor Xa, and binders of the E3 ubiquitin ligase Cereblon.

Potential Mechanisms of Action Based on Structurally Related Compounds

The benzamide core is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a range of pharmacological effects. Below, we explore the key signaling pathways and molecular targets associated with these derivatives, which may represent potential mechanisms of action for this compound.

Inhibition of the Hedgehog Signaling Pathway

A significant body of research has focused on 2-methoxybenzamide derivatives as potent antagonists of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the formation of various cancers. The key target for these inhibitors is the Smoothened (Smo) receptor, a G-protein coupled receptor (GPCR)-like protein.

In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus to induce the expression of Hh target genes. Benzamide derivatives have been shown to directly bind to and inhibit Smo, thereby blocking the downstream signaling cascade.[1]

Signaling Pathway of Hedgehog Inhibition by Benzamide Derivatives

Caption: Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives on the Smoothened receptor.

Quantitative Data for 2-Methoxybenzamide Derivatives as Hedgehog Pathway Inhibitors

| Compound ID | Target | Assay | IC50 (µM) | Reference |

| Compound 21 | Smoothened (Smo) | Gli-luc reporter assay | 0.03 | [1] |

| Derivative X | Smoothened (Smo) | BODIPY-cyclopamine binding | 1.3 nM (mouse), 2.5 nM (human) | |

| Derivative Y | Smoothened (Smo) | [3H]-cyclopamine binding | Ki = 0.17 nM |

Experimental Protocol: Smoothened Receptor Binding Assay

A common method to determine the binding affinity of compounds to the Smoothened receptor is a competitive radioligand binding assay.

-

Membrane Preparation: Membranes are prepared from Sf9 or HEK293 cells overexpressing the human Smoothened receptor.

-

Radioligand: A tritiated Smoothened antagonist, such as [3H]-cyclopamine, is used.

-

Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., a 2-methoxybenzamide derivative).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Smoothened Receptor Binding Assay

Caption: A typical workflow for a competitive radioligand binding assay to determine compound affinity for the Smoothened receptor.

Modulation of Serotonin Receptors

Benzamide derivatives are well-known for their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT3 and 5-HT4 subtypes.

-

5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel. Antagonists of this receptor are used as antiemetics. Structurally related benzamides have shown potent antagonistic activity at this receptor.

-

5-HT4 Receptor Agonism: The 5-HT4 receptor is a Gs-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Some benzamide derivatives act as agonists at this receptor, promoting gastrointestinal motility.

Signaling Pathway of 5-HT3 and 5-HT4 Receptor Modulation by Benzamide Derivatives

Caption: Dual modulation of 5-HT3 and 5-HT4 receptors by different benzamide derivatives.

Quantitative Data for Benzamide Derivatives as 5-HT3 Receptor Antagonists

| Compound ID | Receptor | Assay | Ki (nM) | Reference |

| Compound 10 | 5-HT3 | Radioligand Binding | 0.17 | [2] |

| Ramosetron | 5-HT3 | Radioligand Binding | High Affinity | [3] |

| Palonosetron | 5-HT3A | Radioligand Binding | 0.3 | [3] |

Experimental Protocol: 5-HT3 Receptor Binding Assay

This assay is similar to the Smoothened receptor binding assay but uses components specific to the 5-HT3 receptor.

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human 5-HT3A receptor.

-

Radioligand: A high-affinity 5-HT3 receptor antagonist radioligand, such as [3H]-granisetron, is used.

-

Assay Setup: The assay is performed in a 96-well plate with the cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to equilibrium, followed by rapid filtration to separate bound and unbound radioligand.

-

Quantification and Analysis: Radioactivity is quantified, and IC50 and Ki values are determined.

Inhibition of Factor Xa

Certain complex benzamide derivatives have been developed as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa converts prothrombin to thrombin, which in turn converts fibrinogen to fibrin, leading to the formation of a blood clot. Inhibition of Factor Xa is a therapeutic strategy for the prevention and treatment of thromboembolic disorders.

Factor Xa Inhibition Workflow

References

Solubility Profile of 2-Amino-5-methoxybenzamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-methoxybenzamide, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various solvent systems, detailed experimental protocols for solubility determination, and relevant biological pathway context.

Executive Summary

Understanding the solubility of this compound is critical for its application in medicinal chemistry, particularly in the synthesis of targeted therapeutics. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides inferred solubility characteristics based on structurally similar compounds. Furthermore, it details the industry-standard equilibrium shake-flask method for precise solubility measurement and situates the broader class of 2-methoxybenzamide derivatives within the context of the Hedgehog signaling pathway, a critical target in oncology.

Inferred Solubility Profile of this compound

Due to the limited availability of direct quantitative solubility data for this compound, the following table provides an estimated solubility profile. This estimation is based on the known solubility of structurally related compounds such as benzamide, aniline, and anisole, as well as the closely related 2-aminobenzamide. The presence of an amino group, a methoxy group, and a benzamide core suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility. It is anticipated that this compound will exhibit moderate solubility in polar protic and aprotic solvents and limited solubility in non-polar solvents and water.

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Capable of hydrogen bonding with the amino and amide groups. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Moderately Soluble | Dipole-dipole interactions with the polar functional groups. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | "Like dissolves like" principle; the molecule's polarity limits solubility in non-polar environments. |

| Aqueous | Water | Sparingly Soluble | The hydrophobic benzene ring counteracts the hydrophilic nature of the polar functional groups. |

For a more quantitative perspective, the following table presents experimental solubility data for the closely related compound, 2-Aminobenzamide, at various temperatures.[1] This data can serve as a valuable reference point for researchers estimating the solubility of this compound.

Table 2: Experimental Mole Fraction Solubility (x1) of 2-Aminobenzamide in Various Solvents at Different Temperatures (K)[1]

| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |

| Methanol | 0.0458 | 0.0583 | 0.0735 | 0.0919 | 0.1141 |

| Ethanol | 0.0231 | 0.0298 | 0.0383 | 0.0489 | 0.0621 |

| n-Propanol | 0.0145 | 0.0189 | 0.0245 | 0.0316 | 0.0406 |

| Isopropanol | 0.0102 | 0.0136 | 0.0179 | 0.0234 | 0.0304 |

| Acetone | 0.0312 | 0.0415 | 0.0547 | 0.0715 | 0.0927 |

| Ethyl Acetate | 0.0059 | 0.0081 | 0.0109 | 0.0145 | 0.0191 |

| Acetonitrile | 0.0075 | 0.0101 | 0.0135 | 0.0179 | 0.0236 |

| Tetrahydrofuran | 0.0163 | 0.0221 | 0.0296 | 0.0392 | 0.0515 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[2][3]

Materials:

-

This compound (solid)

-

Selected solvents

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm) to remove all undissolved solids.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of mg/mL or mol/L.

Visualizing Experimental and Biological Contexts

To aid in the understanding of the experimental workflow and the relevant biological context for derivatives of this compound, the following diagrams are provided.

Derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[4][5][6][7] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 5. researchgate.net [researchgate.net]

- 6. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 2-Amino-5-methoxybenzamide as a Versatile Intermediate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-5-methoxybenzamide is a valuable and versatile intermediate in organic synthesis, primarily utilized in the construction of a variety of heterocyclic compounds with significant pharmacological activities. Its bifunctional nature, possessing both a nucleophilic amino group and an amide moiety, allows for diverse chemical transformations, making it a key building block in the development of novel therapeutic agents. These notes provide an overview of its applications and detailed protocols for the synthesis of several classes of biologically active molecules.

Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

This compound serves as a crucial precursor for the synthesis of pyrimidine derivatives that have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC) therapy.[1]

Experimental Protocol: Synthesis of Pyrimidine-based EGFR Inhibitors

A general protocol for the synthesis of pyrimidine derivatives from this compound is outlined below.

Reaction Scheme:

-

Step 1: Synthesis of the Pyrimidine Core: The synthesis begins with the condensation of a suitable diketone with urea or a urea derivative to form the pyrimidine ring.

-

Step 2: Introduction of the this compound Moiety: The pyrimidine core is then functionalized to allow for nucleophilic substitution by the amino group of this compound.

-

Step 3: Final Product Formation: A subsequent reaction, often a coupling reaction, is performed to introduce further diversity to the molecule, leading to the final EGFR inhibitor.

Quantitative Data:

| Compound | Target | IC50 (nM) |

| 5d | EGFR | 95 |

| 5h | EGFR | 71 |

| Gefitinib | EGFR | >1000 |

| Osimertinib | EGFR | >1000 |

Data extracted from a study on novel pyrimidine derivatives for NSCLC treatment.[1]

Workflow for EGFR Inhibitor Synthesis

Caption: Synthetic workflow for EGFR inhibitors.

Synthesis of Hedgehog (Hh) Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is implicated in various forms of cancer. This compound derivatives have been designed and synthesized as potent inhibitors of this pathway, targeting the Smoothened (Smo) receptor.[2]

Experimental Protocol: Synthesis of 2-methoxybenzamide-based Hh Pathway Inhibitors

The synthesis of these inhibitors involves the amidation of a carboxylic acid derivative with an appropriate amine.

Reaction Scheme:

-

Activation of Carboxylic Acid: A substituted benzoic acid is converted to a more reactive species, such as an acyl chloride, using thionyl chloride (SOCl₂).

-

Amide Bond Formation: The activated carboxylic acid is then reacted with an amine, such as a derivative of 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline, in the presence of a base like triethylamine (TEA) in a solvent like dimethylformamide (DMF) to form the final benzamide product.[2]

Quantitative Data:

| Compound | Target | IC50 (µM) |

| 10 | Hh Pathway | Submicromolar |

| 17 | Hh Pathway | Submicromolar |

| 21 | Hh Pathway | 0.03 |

Data from a study on 2-methoxybenzamide derivatives as Hh signaling pathway inhibitors.[2]

Hedgehog Signaling Pathway Inhibition

Caption: Inhibition of the Hedgehog signaling pathway.

Synthesis of Factor Xa Inhibitors

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, a derivative of this compound, is a key intermediate in the synthesis of Factor Xa inhibitors, which are a class of anticoagulants used to treat and prevent blood clots.[3]

Experimental Protocol: Synthesis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

A crucial step in the synthesis of this intermediate is the reduction of a nitro group to an amine.

Reaction Scheme:

-

Starting Material: 5-Methoxy-2-nitrobenzoic acid.

-

Reduction: The nitro group is selectively reduced to an amine using a reducing agent such as iron powder in acetic acid or through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst.[3][4] This method is favored for its high selectivity and yield.[3]

-

Amide Coupling: The resulting 2-amino-5-methoxybenzoic acid is then coupled with 2-amino-5-chloropyridine to form the final product.

Quantitative Data for a Related Reduction:

| Starting Material | Catalyst | Solvent | Product | Yield (%) |

| 5-Methoxy-2-nitrobenzoic acid | Pd/C (10%) | THF | 2-Amino-5-methoxybenzoic acid | 98 |

Data from a study on the synthesis of 2-amino-5-methoxybenzoic acid.

Synthesis Workflow for Factor Xa Inhibitor Intermediate

Caption: Synthesis of a Factor Xa inhibitor intermediate.

Synthesis of Antiproliferative and Antioxidative Benzimidazole Derivatives

Derivatives of this compound have been incorporated into benzimidazole scaffolds to create compounds with both antiproliferative and antioxidant properties.[5]

Experimental Protocol: Synthesis of N-Benzimidazole-Derived Carboxamides

The synthesis involves the coupling of a substituted benzoic acid with an aminobenzimidazole.

Reaction Scheme:

-

Precursor Synthesis: Methoxy-substituted benzoic acids are prepared according to previously published methods.[5]

-

Amide Formation: The benzoic acid derivative is coupled with the appropriate aminobenzimidazole to yield the final N-benzimidazole-derived carboxamide.

-

Demethylation (Optional): To obtain hydroxy-substituted derivatives, the methoxy groups can be removed using a reagent like boron tribromide (BBr₃).[5]

Quantitative Data:

| Compound | Cell Line | IC50 (µM) |

| 10 | H460 (Lung Carcinoma) | 2.2 |

| 10 | HCT 116 (Colorectal Carcinoma) | 4.4 |

| 10 | MCF-7 (Breast Cancer) | 3.1 |

| 11 | HCT 116 (Colorectal Carcinoma) | 3.7 |

| 11 | MCF-7 (Breast Cancer) | 1.2 |

Data from a study on the biological activity of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides.[5]

Logical Relationship of Synthesis and Activity

Caption: Synthesis and resulting biological activities.

This compound is a cornerstone intermediate for the synthesis of a wide array of pharmacologically relevant molecules. Its utility in constructing inhibitors for key biological targets like EGFR and the Hedgehog pathway, as well as in the development of anticoagulants and antiproliferative agents, highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of 2-Amino-5-methoxybenzamide

Introduction

2-Amino-5-methoxybenzamide is a benzamide derivative with potential applications as a versatile synthetic intermediate and building block in the development of more complex molecules, including those for pharmaceutical and agricultural research.[1][2][3] Accurate and robust analytical methods are essential for confirming its identity, determining its purity, and identifying any process-related impurities or degradation products. This document provides a comprehensive overview of key analytical techniques for the characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols described herein are based on established methods for structurally similar compounds and serve as a detailed starting point for method development and validation.[4][5]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1882-71-9 | [1] |

| SMILES | COC1=CC(=C(C=C1)N)C(=O)N | [1] |

| InChI Key | NWZIAOBMRQYTTD-UHFFFAOYSA-N | [1] |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Application Note:

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and quantifying it in various matrices.[4] A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the main compound from its potential impurities and degradation products.[4][6] The method's high precision, robustness, and sensitivity make it ideal for quality control during synthesis and formulation.[6]

Experimental Protocol:

This protocol is a starting point adapted from methods used for similar aromatic amines and benzamides.[4][6][7]

-

Mobile Phase Preparation :

-

Prepare Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. Filter through a 0.45 µm membrane.

-

Prepare Mobile Phase B: Acetonitrile, HPLC grade.

-

Degas both phases by sonication or vacuum filtration before use.

-

-

Standard Solution Preparation :

-

Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions to create working standards at concentrations appropriate for the expected sample concentration (e.g., 1-50 µg/mL).

-

-

Sample Preparation :

-

Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions :

-

The following table outlines the recommended HPLC parameters.

-

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient elution (e.g., Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV Diode Array Detector (DAD) at a wavelength determined by UV scan (e.g., 254 nm) |

-

Data Analysis :

-

Identify the this compound peak by comparing its retention time with that of the reference standard.

-

Calculate purity using the area percent method.

-

Quantify the compound by creating a calibration curve from the peak areas of the working standards.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities, such as residual solvents or by-products from synthesis.[5][8] Due to the polar nature of the amine and amide groups, derivatization may be required to improve the volatility and chromatographic performance of this compound.[9] The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern.[10]

Experimental Protocol:

This protocol is based on general methods for the GC-MS analysis of amino compounds.[10]

-

Sample Preparation (without derivatization for impurity screening) :

-

Dissolve the sample in a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane.[10]

-

The concentration should be approximately 10-100 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter if particulates are present.

-

-

Derivatization (optional, for analyzing the parent compound) :

-

Dry a known amount of the sample under a stream of nitrogen.

-

Add a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in acetonitrile.

-

Heat the mixture (e.g., at 100 °C for 2-4 hours) to ensure complete derivatization.

-

-

GC-MS Conditions :

-

The table below provides a set of starting parameters for GC-MS analysis.

-

| Parameter | Recommended Setting |

| GC-MS System | Agilent 7890B GC with 5977C MSD or equivalent |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Oven Program | Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 300 °C; Hold: 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

-

Data Analysis :

-

Identify the compound by matching its retention time and mass spectrum with a reference standard.

-

The mass spectrum should show the molecular ion (M⁺) and characteristic fragment ions.

-

Screen for impurities by comparing spectra against a commercial library (e.g., NIST).[8]

-

| Expected Mass Data | m/z Value |

| Molecular Ion [M]⁺ | 166.07 |

| Key Fragment 1 | [M-NH₂]⁺ (loss of amino group) |

| Key Fragment 2 | [M-CONH₂]⁺ (loss of amide group) |

| Key Fragment 3 | [M-OCH₃]⁺ (loss of methoxy group) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. Data from related compounds can help predict the expected chemical shifts.[11][12]

Experimental Protocol:

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Data Analysis : Analyze chemical shifts (δ), coupling constants (J), and signal integrations to confirm the structure.

| Predicted ¹H NMR Data (in DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Amide Protons (-CONH₂) | ~7.5-8.0 | br s | 2H | -NH₂ (amide) |

| Aromatic Protons | ~6.5-7.2 | m | 3H | Ar-H |

| Amine Protons (-NH₂) | ~5.0-5.5 | br s | 2H | -NH₂ (aromatic) |

| Methoxy Protons (-OCH₃) | ~3.7-3.8 | s | 3H | -OCH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[13] It is a rapid and non-destructive technique useful for verifying the presence of key structural motifs like amine (N-H), amide (C=O, N-H), and ether (C-O) bonds.

Experimental Protocol:

-

Sample Preparation : Prepare a KBr pellet by finely grinding a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.[13] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition : Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis : Correlate the absorption bands in the spectrum with the vibrational frequencies of specific functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amine & Amide) | 3450 - 3200 |

| C=O Stretch (Amide I) | 1680 - 1640 |

| N-H Bend (Amide II) | 1640 - 1550 |

| C-O Stretch (Aryl Ether) | 1275 - 1200 |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 |

Analytical Workflows and Logic Diagrams

The selection and execution of analytical methods follow a logical progression, from initial identification to detailed quantitative analysis and purity assessment.

Caption: A typical experimental workflow for the complete characterization of this compound.

Caption: A logic diagram for selecting the appropriate analytical method based on the research objective.

References

- 1. This compound | C8H10N2O2 | CID 20338217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. escholarship.org [escholarship.org]

- 9. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2-Amino-5-methoxybenzamide

Introduction

2-Amino-5-methoxybenzamide is a chemical intermediate with applications in the synthesis of pharmaceuticals and other organic compounds. The ability to accurately determine its purity and concentration is essential for quality control in research and manufacturing. This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a buffered aqueous solution, coupled with UV detection. This protocol is designed for researchers, scientists, and professionals in drug development requiring a reliable analytical method for this compound.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data Acquisition: Chromatography Data Station (CDS) software.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid is recommended.[1]

-

Standard: A certified reference standard of this compound (purity ≥98%).

2. Preparation of Solutions

-

Aqueous Mobile Phase Component: To prepare 1 L, add 1.0 mL of phosphoric acid to 999 mL of HPLC grade water and mix thoroughly.

-

Mobile Phase: Prepare a mixture of the aqueous mobile phase component and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 230 nm

-

Run Time: 10 minutes

4. System Suitability Before sample analysis, the system suitability should be verified by injecting the 25 µg/mL working standard solution five times. The acceptance criteria are as follows:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

5. Calibration and Analysis

-

Construct a calibration curve by injecting the working standard solutions and plotting the peak area against the concentration.

-

Prepare sample solutions by accurately weighing the sample, dissolving it in the mobile phase, and diluting to a concentration within the calibration range.

-

Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.[2]

-

The concentration of this compound in the samples can be determined from the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for HPLC Analysis of this compound

| Parameter | Result |

| Retention Time (min) | ~ 4.5 |

| Linearity (r²) | > 0.999 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | 0.15 |

| Limit of Quantification (LOQ) (µg/mL) | 0.50 |

| Precision (%RSD, n=5) | < 2.0 |

| Accuracy (% Recovery) | 98 - 102 |

Experimental Workflow Visualization

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: The Versatile Role of 2-Amino-5-methoxybenzamide in the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-amino-5-methoxybenzamide as a key building block for the preparation of a diverse range of heterocyclic compounds. The inherent functionalities of this starting material, namely the aromatic amine, the amide, and the activating methoxy group, make it a valuable precursor for constructing various pharmacologically relevant scaffolds. This document outlines detailed experimental protocols for the synthesis of quinazolinones and dihydropyrimidines, supported by quantitative data and reaction pathway visualizations.

Introduction to this compound in Heterocyclic Synthesis

This compound is an anthranilamide derivative that serves as a versatile starting material in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an amide moiety on a substituted benzene ring, allows for a variety of cyclization and multicomponent reactions. The methoxy group at the 5-position influences the electronic properties of the aromatic ring, often enhancing reactivity and providing a substitution pattern found in numerous bioactive molecules. Heterocyclic compounds derived from this precursor have shown a wide spectrum of biological activities, including antimicrobial and anticancer properties.

I. Synthesis of 6-Methoxyquinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. The synthesis of 6-methoxyquinazolin-4(3H)-ones from this compound can be efficiently achieved through condensation with various one-carbon sources, such as orthoesters.

Experimental Protocol: Reaction with Triethyl Orthoformate

This protocol details the synthesis of 6-methoxyquinazolin-4(3H)-one via a cyclocondensation reaction between this compound and triethyl orthoformate.

Materials:

-

This compound

-

Triethyl orthoformate

-

Acetic anhydride

-

Ethanol

-

Glacial acetic acid

Procedure:

-

A mixture of this compound (1.0 eq) and triethyl orthoformate (2.0 eq) in acetic anhydride (5 volumes) is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with ethanol to remove impurities.

-

Recrystallization from glacial acetic acid affords the pure 6-methoxyquinazolin-4(3H)-one.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Triethyl orthoformate | Acetic anhydride | 4-6 | Reflux | 85-95 |

| This compound | Formic acid | Polyphosphoric acid | 2-3 | 120 | 75-85 |

Reaction Pathway

Caption: Synthesis of 6-Methoxyquinazolin-4(3H)-one.

II. Multicomponent Synthesis of 6-Methoxy-4-aryl-3,4-dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including calcium channel modulation and antiviral properties. This compound can be utilized in a Biginelli-type reaction, where the amide nitrogen participates in the cyclization.

Experimental Protocol: Three-Component Reaction

This protocol describes the synthesis of a 6-methoxy-dihydropyrimidinone derivative using this compound, an aromatic aldehyde, and a β-ketoester.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

β-Ketoester (e.g., Ethyl acetoacetate)

-

Ethanol

-

Catalyst (e.g., p-Toluenesulfonic acid or a Lewis acid like ZnCl₂)

Procedure:

-

To a solution of this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and a β-ketoester (1.0 eq) in ethanol, a catalytic amount of the acid catalyst (0.1 eq) is added.

-

The mixture is heated to reflux and the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration.

-

The product is washed with cold ethanol and dried to afford the pure dihydropyrimidinone derivative.

Quantitative Data

| Aldehyde | β-Ketoester | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid | 8-12 | Reflux | 70-85 |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | ZnCl₂ | 6-10 | Reflux | 75-90 |

| 4-Methoxybenzaldehyde | Ethyl benzoylacetate | InCl₃ | 8-12 | Reflux | 65-80 |

Experimental Workflow

Caption: Biginelli Reaction Workflow.

III. Biological Significance of Derived Heterocycles

Heterocyclic compounds synthesized from this compound often exhibit significant biological activities, making them attractive scaffolds for drug discovery and development.

-

Antimicrobial Activity: Quinazolinone derivatives have been reported to possess antibacterial and antifungal properties. The presence of the methoxy group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with microbial targets. For instance, certain 6-methoxyquinazolin-4(3H)-one derivatives have shown promising activity against various strains of bacteria and fungi.[1][2]

-

Anticancer Activity: The quinazoline core is a well-established pharmacophore in anticancer drug design, with several approved drugs targeting tyrosine kinases. Derivatives of 6-methoxyquinazolin-4(3H)-one have been investigated for their cytotoxic effects against various cancer cell lines.[3] The methoxy substituent can influence the binding affinity of these compounds to their biological targets.

-

Other Pharmacological Activities: Dihydropyrimidinones derived from Biginelli reactions are known to exhibit a wide array of pharmacological effects, including acting as calcium channel blockers, antihypertensive agents, and antiviral agents. The incorporation of the this compound moiety into the DHPM scaffold can lead to novel compounds with unique biological profiles.[1]

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. The straightforward protocols for the preparation of quinazolinones and dihydropyrimidines, coupled with the significant biological activities of these products, highlight the importance of this precursor in the field of drug discovery and development. The methodologies presented here offer a solid foundation for researchers to explore the synthesis of novel and diverse heterocyclic libraries for biological screening.

References